Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the triazolo-pyrimidine family. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by bromination and subsequent condensation with propylamine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .
Scientific Research Applications
Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate .
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate .
Uniqueness
Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various fields .
Properties
Molecular Formula |
C17H19BrN4O2 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19BrN4O2/c1-3-5-13-14(16(23)24-4-2)15(11-6-8-12(18)9-7-11)22-17(21-13)19-10-20-22/h6-10,15H,3-5H2,1-2H3,(H,19,20,21) |
InChI Key |
CRHDUKVEQCSSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)OCC |
Origin of Product |
United States |
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